molecular formula C20H16BrN3O3 B11325516 5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11325516
M. Wt: 426.3 g/mol
InChI Key: ZGWAIWRFNFDENL-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a benzofuran ring, and an oxadiazole moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, the Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene . Oxidation reactions may require strong oxidizing agents like potassium permanganate, while reduction reactions may require reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16BrN3O3/c1-10-4-5-13(8-11(10)2)17-19(24-27-23-17)22-20(25)18-12(3)15-9-14(21)6-7-16(15)26-18/h4-9H,1-3H3,(H,22,24,25)

InChI Key

ZGWAIWRFNFDENL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C)C

Origin of Product

United States

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